3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide 3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803251
InChI: InChI=1S/C14H12ClN5OS/c1-8-17-18-14(22-8)16-13(21)12-7-11(19-20(12)2)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21)
SMILES:
Molecular Formula: C14H12ClN5OS
Molecular Weight: 333.8 g/mol

3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14803251

Molecular Formula: C14H12ClN5OS

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C14H12ClN5OS
Molecular Weight 333.8 g/mol
IUPAC Name 5-(2-chlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C14H12ClN5OS/c1-8-17-18-14(22-8)16-13(21)12-7-11(19-20(12)2)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21)
Standard InChI Key ANWWGFPKSJSHAA-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three primary components:

  • 2-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the ortho position, contributing to electronic effects and hydrophobic interactions .

  • 1-Methylpyrazole Core: A five-membered aromatic ring containing two nitrogen atoms, with a methyl group enhancing steric stability and modulating electronic distribution.

  • 5-Methyl-1,3,4-Thiadiazol-2-yl Carboxamide: A heterocyclic thiadiazole ring linked via a carboxamide bond, introducing sulfur-based reactivity and hydrogen-bonding capabilities .

The molecular formula is C14H12ClN5OS\text{C}_{14}\text{H}_{12}\text{ClN}_5\text{OS}, with a molecular weight of 333.8 g/mol . The IUPAC name, 5-(2-chlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide, reflects its substitution pattern and functional group arrangement.

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxamide and thiadiazole groups.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic environments.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the pyrazole-thiadiazole scaffold:

  • Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1-methylpyrazole core .

  • Thiadiazole Construction: Cyclization of thiosemicarbazides with acetic anhydride produces the 5-methyl-1,3,4-thiadiazole ring .

  • Carboxamide Coupling: A peptide coupling reaction (e.g., using EDC/HOBt) links the pyrazole and thiadiazole moieties.

Table 1: Representative Synthesis Conditions

StepReagentsTemperatureYield
Pyrazole formationHydrazine hydrate, ethyl acetoacetate80°C75%
Thiadiazole cyclizationAcetic anhydride, H2SO4\text{H}_2\text{SO}_4120°C68%
Carboxamide couplingEDC, HOBt, DMFRT82%

Optimization Challenges

  • Regioselectivity: Ensuring correct substitution on the pyrazole ring requires careful control of reaction stoichiometry .

  • Purification: Chromatographic techniques are essential due to byproducts from incomplete cyclization.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound outperforms standard drugs like ampicillin, likely due to thiadiazole-mediated inhibition of dihydrofolate reductase.

Anti-Inflammatory Action

In murine models, the compound reduces carrageenan-induced edema by 62% at 50 mg/kg, comparable to diclofenac. This effect correlates with COX-2 inhibition, as confirmed by molecular docking studies.

Applications in Drug Development

Lead Compound Optimization

Structural modifications focus on:

  • Replacing the chlorine atom with fluorine to enhance metabolic stability.

  • Introducing hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility.

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles increases bioavailability by 40%, as evidenced by pharmacokinetic studies in rats.

Interaction Studies and Target Profiling

Enzyme Inhibition

The compound shows nanomolar affinity (Ki=23nMK_i = 23 \, \text{nM}) for EGFR tyrosine kinase, a key target in oncology. Kinetic assays reveal non-competitive inhibition, suggesting allosteric binding.

Receptor Modulation

In silico models predict strong interactions with the GABAA_A receptor (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}), hinting at potential neuropharmacological applications.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundSubstituentBioactivity (IC50\text{IC}_{50}, µM)
3-(2-Chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamideCl12.3 (MCF-7)
3-(4-Fluorophenyl) analogueF18.9 (MCF-7)
3-(2-Nitrophenyl) analogueNO2\text{NO}_228.4 (MCF-7)

Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity compared to electron-donating substituents (e.g., OCH3\text{OCH}_3).

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